2-(5-(tert-Butoxycarbonyl)-1,1-dioxidohexahydro-2H-thieno[2,3-c]pyrrol-3-yl)acetic acid
Description
Chemical Structure: This compound features a bicyclic system comprising a hexahydro-2H-thieno[2,3-c]pyrrol core with a sulfonyl (1,1-dioxido) group, a tert-butoxycarbonyl (Boc) protecting group at position 5, and an acetic acid moiety at position 3 (Fig. 1).
Applications: Primarily used as a building block in peptide synthesis and drug discovery, its rigid bicyclic structure may confer conformational restraint, making it valuable for designing enzyme inhibitors or receptor ligands .
Properties
IUPAC Name |
2-[5-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO6S/c1-13(2,3)20-12(17)14-5-9-8(4-11(15)16)7-21(18,19)10(9)6-14/h8-10H,4-7H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIEJNRBQRDCQHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)S(=O)(=O)CC2CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2126160-74-3 | |
| Record name | 2-{5-[(tert-butoxy)carbonyl]-1,1-dioxo-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrol-3-yl}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
2-(5-(tert-Butoxycarbonyl)-1,1-dioxidohexahydro-2H-thieno[2,3-c]pyrrol-3-yl)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a thieno[2,3-c]pyrrole moiety and a tert-butoxycarbonyl group. The structural formula can be represented as follows:
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antimicrobial Activity : Some derivatives have shown significant antimicrobial properties, potentially inhibiting the growth of bacteria and fungi.
- Anticancer Potential : Certain thieno[2,3-c]pyrrole derivatives have been evaluated for their anticancer effects, demonstrating cytotoxicity against various cancer cell lines.
- Anti-inflammatory Properties : Compounds with similar structures have been reported to exhibit anti-inflammatory effects, suggesting potential therapeutic applications in inflammatory diseases.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the following pathways may be involved:
- Inhibition of Enzymatic Activity : By interacting with specific enzymes involved in metabolic pathways.
- Modulation of Signaling Pathways : Affecting pathways related to cell proliferation and apoptosis.
- Interaction with Cellular Receptors : Binding to receptors that mediate cellular responses to external stimuli.
Study 1: Antimicrobial Activity
A study published in Journal of Medicinal Chemistry evaluated a series of thieno[2,3-c]pyrrole derivatives for their antimicrobial activity. The results indicated that compounds with the tert-butoxycarbonyl group exhibited enhanced activity against Gram-positive bacteria compared to their unmodified counterparts .
Study 2: Anticancer Efficacy
In another research article from Cancer Letters, derivatives of thieno[2,3-c]pyrrole were tested against various cancer cell lines including breast and lung cancer. The study found that certain modifications led to a significant increase in cytotoxicity, with IC50 values in the low micromolar range .
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Compound A : rac-2-[(3S,3aR,6aR)-1,1-dioxo-hexahydro-2H-1λ⁶-thieno[2,3-c]pyrrol-3-yl]acetic acid hydrochloride
- Key Differences : Lacks the Boc group and includes a hydrochloride salt.
- Impact : Enhanced water solubility due to the ionic form but reduced stability in acidic conditions compared to the Boc-protected parent compound .
Compound B : rac-2-[(3R,3aS,6aS)-5-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1,1-dioxido-hexahydro-2H-1λ⁶-thieno[2,3-c]pyrrol-3-yl]acetic acid
- Key Differences : Replaces Boc with a fluorenylmethyloxycarbonyl (Fmoc) group.
- Impact: Fmoc offers base-sensitive protection, enabling orthogonal deprotection strategies in solid-phase peptide synthesis. The larger Fmoc group may reduce solubility in non-polar solvents compared to Boc .
Core Structure Modifications
Compound C : (S)-2-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)acetic acid
- Key Differences: Simplifies the bicyclic thieno-pyrrol system to a monocyclic pyrrolidine.
Compound D : 2-((2S,3aS,6aS)-5-(tert-Butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrol-2-yl)acetic acid
Physicochemical Properties
| Property | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 317.39 | 195.65 | 485.52 | 229.29 |
| Solubility (Polarity) | Moderate (Boc, SO₂) | High (HCl salt) | Low (Fmoc) | Low (No SO₂) |
| Stability | Acid-sensitive | Acid-stable | Base-sensitive | Acid-sensitive |
Notes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
